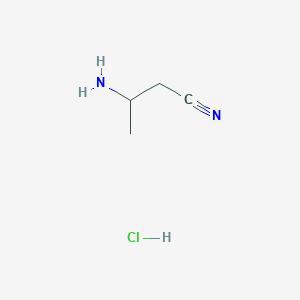

3-Aminobutanenitrile hydrochloride

描述

Contextualizing 3-Aminobutanenitrile (B3048396) Hydrochloride within Chiral Organic Synthesis

In the realm of organic chemistry, chirality plays a pivotal role, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Chiral organic synthesis focuses on the selective production of a single enantiomer of a molecule, which is crucial in pharmaceutical development where one enantiomer may be therapeutically active while the other is inactive or even harmful. 3-Aminobutanenitrile hydrochloride serves as a valuable chiral intermediate in this context. guidechem.com Its stereocenter allows for the construction of specific stereoisomers of more complex target molecules, preserving the required stereochemical integrity throughout the synthetic process. The presence of both an amine and a nitrile group offers multiple reaction pathways, including reduction, oxidation, and substitution, further expanding its utility in creating diverse and structurally complex compounds.

The Enantiomeric Forms: (S)-3-Aminobutanenitrile Hydrochloride and (R)-3-Aminobutanenitrile Hydrochloride in Contemporary Chemical Scholarship

The two mirror-image forms, or enantiomers, of this compound have distinct and significant roles in chemical research and pharmaceutical development.

(S)-3-Aminobutanenitrile Hydrochloride: This enantiomer is most prominently recognized as a key intermediate in the synthesis of non-peptide HIV protease inhibitors. smolecule.comchemicalbook.com These inhibitors are a critical class of antiretroviral drugs that function by blocking the active site of the HIV protease enzyme, an enzyme essential for the virus's replication cycle. smolecule.com By preventing the enzyme from cleaving proteins necessary for viral maturation, the replication of HIV is effectively hindered. smolecule.com The specific stereochemistry of the (S)-enantiomer is vital for its role as a precursor in developing these life-saving therapeutics.

(R)-3-Aminobutanenitrile Hydrochloride: The (R)-enantiomer is also a significant chiral building block, primarily used in the synthesis of various pharmaceutical compounds. myskinrecipes.comchemicalbook.com It serves as a key intermediate in the development of drugs targeting neurological and cardiovascular disorders. myskinrecipes.com The specific chiral nature of (R)-3-aminobutanenitrile hydrochloride enables the creation of highly specific medications, which can lead to more effective treatments with potentially fewer side effects. myskinrecipes.com Its utility also extends to research applications for studying enzyme interactions and receptor binding. myskinrecipes.com

| Property | (S)-3-Aminobutanenitrile Hydrochloride | (R)-3-Aminobutanenitrile Hydrochloride |

|---|---|---|

| CAS Number | 1073666-54-2 smolecule.comchemicalbook.com | 1073666-55-3 myskinrecipes.comchemicalbook.com |

| Primary Application | Intermediate for non-peptide HIV protease inhibitors. smolecule.com | Intermediate for pharmaceuticals targeting neurological and cardiovascular disorders. myskinrecipes.com |

| Significance | Crucial for the development of antiretroviral therapies for HIV/AIDS. smolecule.comchemicalbook.com | Enables synthesis of specific chiral drugs for various therapeutic areas. myskinrecipes.com |

Current Research Frontiers and Prospective Developments in Aminobutanenitrile Chemistry

The synthesis of enantiomerically pure aminonitriles remains an active area of research, with a focus on developing more efficient, selective, and sustainable methods.

Asymmetric Synthesis Routes: Advanced synthetic methodologies are being explored to produce single enantiomers of 3-aminobutanenitrile directly, bypassing the need for chiral resolution of a racemic mixture. Enantioselective catalysis using chiral transition metal complexes, such as those based on rhodium and iridium with chiral diphosphine ligands, has shown considerable success in the asymmetric hydrogenation of precursor molecules. smolecule.com Organocatalysis, which uses small organic molecules as catalysts, represents another promising avenue, employing chiral Brønsted acids and bases for asymmetric synthesis. smolecule.com

Biocatalysis and Green Chemistry: In line with the principles of green chemistry, biocatalytic methods are gaining prominence. These approaches utilize enzymes, such as engineered transaminases, to produce chiral amines under mild reaction conditions, often in water, thus avoiding harsh chemicals and organic solvents. smolecule.com Techniques like directed evolution are being used to enhance the activity and selectivity of these enzymes for industrial-scale production. smolecule.com

Prospective Developments: Future research is likely to focus on refining existing catalytic systems to achieve even higher levels of enantioselectivity and efficiency. The development of novel catalysts, including supramolecular helical catalysts, may offer new pathways for stereoselective synthesis. smolecule.com As the demand for enantiomerically pure pharmaceuticals grows, the development of scalable and cost-effective synthetic routes for compounds like this compound will continue to be a significant goal in chemical scholarship.

| Synthesis Approach | Description | Key Features |

|---|---|---|

| Chiral Resolution | Separation of a racemic mixture of 3-aminobutanenitrile into its individual (S) and (R) enantiomers. | Often achieved using enzymatic methods or with a resolving agent. |

| Asymmetric Catalysis | Direct synthesis of a specific enantiomer using a chiral catalyst. smolecule.com | Includes transition-metal catalysis (e.g., Rhodium, Iridium) and organocatalysis. smolecule.com High enantioselectivity is a primary goal. smolecule.com |

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze the enantioselective synthesis. smolecule.com | Considered a "green chemistry" approach; reactions occur under mild conditions in aqueous media. smolecule.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOMYYHJZHVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50840-31-8 | |

| Record name | Butanenitrile, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50840-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminobutanenitrile Hydrochloride

Chemoenzymatic and Asymmetric Catalysis Approaches in Enantioselective Synthesis

The enantioselective synthesis of 3-aminobutanenitrile (B3048396) hydrochloride is crucial for its use in pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. Modern synthetic strategies increasingly rely on chemoenzymatic and asymmetric catalysis to achieve high enantiomeric purity.

Chiral Resolution Techniques for Racemic 3-Aminobutanenitrile Precursors

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. For 3-aminobutanenitrile precursors, this often involves the use of enzymes that can selectively react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer. A common approach is the enzymatic resolution of racemic 3-aminobutanenitrile using lipases in the presence of an acylating agent. The enzyme selectively acylates one enantiomer, and the resulting acylated product can be separated from the unreacted enantiomer. Recrystallization in polar solvents like ethanol (B145695) or methanol (B129727) is then employed to achieve high purity levels, often exceeding 97%.

Enantioselective Hydrogenation of β-Oxo Nitriles with Chiral Catalysts

Asymmetric hydrogenation of β-oxo nitriles represents a direct and highly efficient route to chiral aminonitriles. This method utilizes chiral transition metal complexes to catalyze the hydrogenation of a prochiral substrate, leading to the formation of a chiral product with high enantioselectivity. smolecule.com

Rhodium and iridium-based catalytic systems featuring chiral diphosphine ligands have shown exceptional performance in the asymmetric hydrogenation of appropriate precursors to 3-aminobutanenitrile. smolecule.com The reaction is typically carried out under hydrogen pressure at controlled temperatures to ensure high conversion and enantiomeric excess. For instance, a complex of rhodium and (S,S)-f-spiroPhos can effectively hydrogenate α,β-unsaturated nitriles to yield the corresponding chiral nitriles with excellent enantioselectivities (up to 99.7% ee). nih.gov Iridium-nitrogen-phosphorus ligand complexes, activated with nitrogen,nitrogen-diisopropylethylamine, have also proven to be highly effective for the conjugate reduction of alpha,beta-unsaturated nitriles. smolecule.com

| Catalyst System | Substrate Type | Key Features |

| Rhodium-(S,S)-f-spiroPhos | α,β-unsaturated nitriles | High enantioselectivity (up to 99.7% ee), high turnover numbers. nih.gov |

| Iridium-diphosphine complexes | β-oxo nitriles | Effective for asymmetric hydrogenation. smolecule.com |

| Iridium-nitrogen-phosphorus ligands | α,β-unsaturated nitriles | High efficiency in conjugate reduction. smolecule.com |

Biocatalytic Strategies: Engineered Transaminases, Whole-Cell Biocatalysis, and Immobilized Enzyme Technologies

Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. nih.govdiva-portal.org

Engineered Transaminases: Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.gov Through protein engineering and directed evolution, transaminases have been developed with enhanced activity, stability, and substrate specificity for the synthesis of specific chiral amines. smolecule.comgoogle.com These engineered enzymes can directly convert a ketone precursor to the corresponding chiral amine with high enantiomeric excess. nih.govgoogle.com

Whole-Cell Biocatalysis: This approach utilizes entire microbial cells (e.g., bacteria, fungi) as the biocatalyst, which can be more cost-effective than using isolated enzymes. nih.govresearchgate.net Whole-cell systems can be engineered to overexpress specific enzymes, like transaminases, and can also regenerate necessary cofactors in situ. researchgate.netfrontiersin.org This strategy has been successfully applied to the gram-scale preparation of enantiomerically pure products. smolecule.com

Immobilized Enzyme Technologies: Immobilizing enzymes on solid supports offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for catalyst recycling. nih.govnih.gov Various materials, such as silica, celite, and polymers, can be used as supports. nih.govtudelft.nl For example, immobilized β-galactosidase has shown high efficiency in lactose (B1674315) hydrolysis and maintained 90% of its activity after 200 hours of continuous use in a fixed-bed reactor. nih.gov

| Biocatalytic Strategy | Key Advantages | Example Application |

| Engineered Transaminases | High enantioselectivity, improved activity and stability. smolecule.comdiva-portal.orggoogle.com | Direct amination of ketones to chiral amines. nih.gov |

| Whole-Cell Biocatalysis | Cost-effective, in situ cofactor regeneration. nih.govresearchgate.netfrontiersin.org | Gram-scale synthesis of enantiopure compounds. smolecule.com |

| Immobilized Enzymes | Enhanced stability, reusability, simplified product purification. nih.govnih.gov | Continuous flow reactions, improved process economics. nih.gov |

Classical and Contemporary Chemical Synthesis Routes

Alongside biocatalytic methods, traditional and modern chemical synthesis strategies remain vital for the production of 3-aminobutanenitrile hydrochloride.

Formation of Hydrochloride Salts for Enhanced Chemical Stability and Handling Characteristics

The free base form of 3-aminobutanenitrile can be unstable. tandfonline.com Conversion to its hydrochloride salt is a standard and crucial step to enhance its chemical stability and improve its handling properties. smolecule.comtandfonline.com This is achieved through a straightforward acid-base neutralization reaction where the amino group of 3-aminobutanenitrile is protonated by hydrochloric acid. smolecule.com

The process typically involves dissolving the aminonitrile in a suitable solvent, such as ethanol or methanol, followed by the careful addition of hydrochloric acid, either as a gas or an aqueous solution. smolecule.com The reaction is generally conducted at ambient temperatures to prevent potential racemization or decomposition. smolecule.com The resulting crystalline hydrochloride salt is then isolated, often through recrystallization from polar solvents, to achieve high purity. smolecule.com This salt form is the preferred state for storage and subsequent use in synthetic applications due to its increased stability. smolecule.comtandfonline.com

Stereocontrolled Cyanohydrin Synthesis and Subsequent Chemical Transformations

The synthesis of cyanohydrins is a fundamental transformation in organic chemistry. Stereocontrolled cyanohydrin synthesis provides a pathway to chiral building blocks that can be further elaborated into compounds like 3-aminobutanenitrile. One approach involves the enantioselective addition of a cyanide source to an aldehyde or ketone, catalyzed by a chiral catalyst. nih.govrsc.org For instance, chiral Brønsted acids can mediate the hydrocyanation of vinyl ethers to produce chiral cyanohydrin ethers. nih.gov

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes, and they are a reliable tool for preparing either the (R)- or (S)-enantiomer of the desired cyanohydrin. rsc.org The resulting chiral cyanohydrins can then undergo subsequent chemical transformations, such as reduction of the nitrile group or modification of other functional groups, to yield the target aminonitrile.

For example, 4-chloro-3-hydroxybutanenitrile can be synthesized from epichlorohydrin (B41342) and cyanide. google.com This intermediate contains both a hydroxyl and a nitrile group, and its stereocenter can be controlled to lead to the desired enantiomer of 3-aminobutanenitrile through further chemical modifications.

Reduction of Azidonitriles to Aminonitriles in Synthetic Pathways

A significant pathway for the formation of aminonitriles, including the precursor to this compound, involves the reduction of corresponding azidonitriles. The Staudinger reaction or Staudinger reduction stands out as a particularly mild and effective method for converting an organic azide (B81097) to a primary amine. wikipedia.orgorganic-chemistry.org This reaction is highly valued because the azide group (–N₃) can be introduced with high selectivity, serving as a reliable synthon for the amine group (–NH₂). organic-chemistry.org

The process occurs in two main steps. Initially, an organophosphine, most commonly triphenylphosphine (B44618) or tributylphosphine, reacts with the azidonitriles. wikipedia.org The phosphine (B1218219) acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This leads to the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to yield an iminophosphorane. wikipedia.orgorganic-chemistry.org

The second step involves the hydrolysis of the iminophosphorane intermediate. The addition of water results in the formation of the desired aminonitrile and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. wikipedia.orgyoutube.com The strong P=O double bond formation provides a significant thermodynamic driving force for the reaction. youtube.com

This method is compatible with a wide array of functional groups, making it a versatile tool in complex organic synthesis. youtube.com While direct hydrogenation is another route to reduce azides, the Staudinger reaction avoids the need for metal catalysts and high-pressure hydrogen gas, which might affect other functional groups like nitriles or alkenes. youtube.com

Implementation of Green Chemistry Principles in Aminobutanenitrile Synthesis

The synthesis of aminonitriles is increasingly guided by the principles of green chemistry, aiming to create more environmentally benign and sustainable processes. unibo.itresearchgate.net This involves a holistic approach to chemical production, from the choice of starting materials to the final purification steps, with a focus on reducing waste, minimizing energy consumption, and avoiding hazardous substances. unibo.it

Strategies for Minimizing Hazardous Reagent Use and Waste Generation

A primary focus in the green synthesis of aminonitriles is the reduction of hazardous reagents and the consequent generation of waste. nih.gov Traditional methods, such as the Strecker synthesis, often employ highly toxic cyanide sources like hydrogen cyanide (HCN). mdpi.com A key green strategy is to replace these with safer alternatives or to generate the cyanide source in situ. For instance, trimethylsilyl (B98337) cyanide (TMSCN) is often used as a less hazardous substitute for HCN. mdpi.comorganic-chemistry.org

Another approach involves the use of catalytic systems that can be recycled and reused, minimizing waste. mdpi.comresearchgate.net For example, organocatalysts and recyclable solid-supported catalysts have been developed for Strecker-type reactions. mdpi.com These catalysts can often be recovered through simple filtration and reused multiple times without a significant loss of activity. mdpi.com Solvent-free reaction conditions also contribute significantly to waste reduction. mdpi.comorganic-chemistry.org Performing reactions without a solvent or in environmentally benign solvents like water or ethanol reduces the large volumes of organic solvent waste that are typical in chemical synthesis. researchgate.net

Effective inventory management, such as centralizing the purchasing of chemicals and implementing a "first-in, first-out" policy, can also prevent the disposal of expired or off-spec materials, further minimizing waste. nih.gov

Development of Energy-Efficient Synthetic Protocols

Reducing energy consumption is a core principle of green chemistry. In the synthesis of aminonitriles, this is often achieved by developing protocols that proceed under milder conditions or in shorter time frames. The use of alternative energy sources like microwave irradiation and ultrasound has proven to be highly effective in enhancing reaction rates and reducing energy input. mdpi.comresearchgate.net

For example, a conventional Strecker reaction might require several hours or even days to reach completion at room temperature. researchgate.netfrontiersin.org In contrast, ultrasound-assisted synthesis can dramatically shorten reaction times to as little as 30 minutes, while also improving product yields and purity. researchgate.netfrontiersin.org This significant rate enhancement is attributed to the physical effects of acoustic cavitation, which generates localized high-pressure and high-temperature spots, promoting mass transfer and accelerating the reaction. researchgate.net

The following table compares the reaction times of conventional versus ultrasound-assisted Strecker synthesis for various α-aminonitriles, illustrating the energy efficiency of the sonochemical method.

Table 1: Comparison of Reaction Times for Conventional and Ultrasound-Assisted Synthesis of α-Aminonitriles

| Product | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield (%) (Ultrasound) | Reference |

|---|---|---|---|---|

| 2-((4-methoxyphenyl)amino)-2-phenylacetonitrile | 72 hours | 30 minutes | 95 | researchgate.netfrontiersin.org |

| 2-((4-chlorophenyl)amino)-2-phenylacetonitrile | 72 hours | 30 minutes | 94 | researchgate.netfrontiersin.org |

| 2-(phenylamino)-2-(thiophen-2-yl)acetonitrile | 72 hours | 30 minutes | 96 | researchgate.netfrontiersin.org |

Utilization of Renewable Feedstocks and Catalytic Rather Than Stoichiometric Processes

The shift towards a bio-based economy encourages the use of renewable feedstocks in chemical synthesis. nih.gov While the direct synthesis of this compound from renewable sources is still an emerging area, the broader field of amino acid and chemical production is increasingly looking towards biomass. nih.govfrontiersin.org Lignocellulosic biomass, containing sugars like glucose and xylose, can be transformed through microbial fermentation into valuable platform chemicals and precursors for more complex molecules. nih.govorganic-chemistry.org This approach reduces the reliance on non-renewable fossil fuels. nih.gov

A fundamental tenet of green chemistry is the preference for catalytic processes over stoichiometric ones. mdpi.comnih.gov Catalysts, used in small amounts, can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and contribute to waste. mdpi.com The synthesis of aminonitriles has seen significant progress in the development of various catalytic systems, including those based on organocatalysts, transition metals, and biocatalysts. mdpi.com Organocatalysts, which are small organic molecules, are particularly attractive as they avoid the use of potentially toxic and expensive heavy metals. mdpi.com These catalysts can promote reactions with high efficiency and selectivity under mild conditions. mdpi.com

Exploration of Non-Conventional Reaction Media and Energy Sources (e.g., Mechanochemistry, Ultrasound)

The exploration of non-conventional reaction conditions is a frontier in green chemistry, offering pathways to enhanced efficiency and reduced environmental impact.

Mechanochemistry , which involves inducing reactions through mechanical force such as ball milling, often eliminates the need for solvents entirely. mdpi.com This solvent-free approach is a significant advantage, as solvents constitute a large portion of the waste generated in chemical processes. Mechanochemical synthesis of α-aminonitriles has been demonstrated to proceed efficiently, providing good yields under ambient temperature. mdpi.com

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of sound waves to drive chemical reactions. researchgate.net As previously mentioned, this technique dramatically reduces reaction times and can lead to higher product purity. researchgate.netfrontiersin.org The reactions are typically conducted at room temperature, further contributing to energy savings. The use of non-conventional energy sources is a powerful tool for developing more sustainable synthetic protocols. researchgate.net

Table of Mentioned Compounds

Chemical Reactivity and Mechanistic Investigations of 3 Aminobutanenitrile Hydrochloride

Elucidation of Intrinsic Reaction Pathways and Transformation Mechanisms

The chemical behavior of 3-Aminobutanenitrile (B3048396) hydrochloride is characterized by the interplay of its two primary functional groups: the primary amino group and the nitrile group. This section explores the intrinsic reaction pathways and the underlying mechanisms that govern its transformations.

Oxidative Transformations Leading to Carboxylic Acid and Nitrile Derivatives

The nitrile group of 3-Aminobutanenitrile can be converted to a carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water. After a series of proton transfers, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Reaction Scheme: Acid Hydrolysis of a Nitrile CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com

Reaction Scheme: Alkaline Hydrolysis of a Nitrile CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.org CH₃COO⁻ + H⁺ → CH₃COOH libretexts.org

The presence of the amino group can influence the reaction conditions required for these transformations. Furthermore, various oxidative reagents can be employed to achieve these conversions, and the choice of reagent can sometimes lead to the formation of other nitrile derivatives through side reactions. researchgate.netresearchgate.net

Reductive Conversions Yielding Primary Amines and Related Reduced Forms

The nitrile group in 3-Aminobutanenitrile hydrochloride is susceptible to reduction, leading to the formation of primary amines. This conversion significantly alters the molecule's structure and reactivity.

Several reducing agents can accomplish this transformation:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective in converting nitriles to primary amines. The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.ukresearchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion which is subsequently reduced to the amine. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Common catalysts include palladium, platinum, and Raney nickel. chemguide.co.ukresearchgate.net The reaction often requires elevated temperature and pressure. chemguide.co.uk

Other Borane Reagents: Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, can also reduce a variety of nitriles to primary amines in high yields. researchgate.netorganic-chemistry.org

The reduction of the nitrile to a primary amine yields 1,3-diaminobutane, a molecule with two primary amino groups.

Table 1: Reduction of Nitriles to Primary Amines

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dry ether (e.g., diethyl ether, THF) libretexts.orgchemguide.co.ukresearchgate.net | Primary Amine |

| Catalytic Hydrogenation (H₂/Metal Catalyst) | Elevated temperature and pressure; Catalysts: Pd, Pt, Raney Ni chemguide.co.ukresearchgate.net | Primary Amine |

| Diisopropylaminoborane/LiBH₄ | Catalytic LiBH₄ researchgate.netorganic-chemistry.org | Primary Amine |

Nucleophilic Substitution Reactions Involving the Primary Amino Group

The primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile. savemyexams.com This nucleophilicity allows it to participate in substitution reactions, particularly with alkyl halides.

The reaction between an amine and a haloalkane is a classic example of nucleophilic substitution. savemyexams.com The amine's lone pair attacks the partially positive carbon atom of the haloalkane, displacing the halogen as a halide ion. chemguide.co.uk

However, the initial product, a secondary amine, is also a nucleophile and can react further with the alkyl halide. savemyexams.comchemguide.co.uk This can lead to a mixture of products, including secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. savemyexams.comyoutube.com To favor the formation of the primary amine product, a large excess of the initial amine (in this case, 3-Aminobutanenitrile) should be used. savemyexams.comchemguide.co.uk

The mechanism for these reactions can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl halide. chemguide.co.uk

Stereochemical Control and Regioselectivity in Complex Reactions

The presence of a chiral center in 3-Aminobutanenitrile introduces stereochemical considerations into its reactions. Furthermore, in certain transformations, the formation of cyclic intermediates can lead to issues of regioselectivity.

Influence of the Chiral Center on Overall Reaction Stereoselectivity

The chiral center at the C3 position of 3-Aminobutanenitrile can direct the stereochemical outcome of reactions. This is a critical aspect in the synthesis of optically active molecules. For instance, in reactions involving the formation of a new stereocenter, the existing chiral center can influence the facial selectivity of the attack of a reagent, leading to the preferential formation of one diastereomer over the other. The principles of asymmetric synthesis and the use of chiral auxiliaries are often employed to achieve high levels of stereocontrol in such reactions.

Regioselective Ring Opening of Optically Active Aziridinium (B1262131) Ion Intermediates

In certain reactions, the amino group and a neighboring carbon can form a three-membered ring, an aziridinium ion. This strained ring is susceptible to ring-opening by nucleophiles. When the aziridinium ion is chiral, the subsequent ring-opening can proceed with regioselectivity, meaning the nucleophile will preferentially attack one of the two ring carbons.

The regioselectivity of the ring-opening is influenced by several factors, including the nature of the substituents on the aziridine (B145994) ring, the nucleophile, and the reaction conditions. frontiersin.orgresearchgate.net The formation of an aziridinium ion from an acyclic precursor, followed by a regioselective ring-opening, is a powerful strategy for the synthesis of various nitrogen-containing compounds. researchgate.netnih.gov For example, the ring-opening of chiral aziridines can be a key step in the synthesis of cis-2,5-disubstituted chiral piperazines. nih.gov The regioselectivity can be controlled by factors such as the choice of Lewis acid catalyst. nih.gov The attack of the nucleophile generally occurs at the less-hindered carbon of the aziridinium ion. frontiersin.org

Hydrolytic Stability and Pathways to Amino Acid Formation

The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly in aqueous environments. The presence of both an amino group and a nitrile group on the butane (B89635) backbone gives rise to specific reactivity patterns, especially under conditions that promote hydrolysis. This process can lead to the formation of valuable amino acids, a transformation of significant interest in synthetic and prebiotic chemistry.

The hydrolysis of aminonitriles to their corresponding amino acids is a well-established chemical transformation that is significantly accelerated in alkaline conditions. In the case of this compound, this reaction yields β-aminobutyric acid, a non-proteinogenic amino acid with various biological and chemical applications. The general mechanism for the base-catalyzed hydrolysis of nitriles proceeds through a two-step pathway. nih.govnih.gov

The initial and rate-determining step involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of the nitrile group. This results in the formation of a transient imidic acid intermediate, which rapidly tautomerizes to the more stable amide. For 3-Aminobutanenitrile, this intermediate is 3-aminobutanamide. nih.gov The second step is the hydrolysis of the amide intermediate. Under sustained alkaline conditions and often with heating, the amide undergoes further nucleophilic attack by a hydroxide ion, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of the amino acid and ammonia. nih.govnih.gov Neutralization of the reaction mixture then affords the free amino acid.

Studies on analogous aminonitriles have shown that the efficiency of amino acid formation can be influenced by the reaction conditions. For instance, research on the alkaline hydrolysis of aminonitrile precursors to glycine, alanine, and γ-aminobutyric acid has demonstrated that factors such as ammonia concentration can impact the yield of the final amino acid product. nih.gov These findings provide a valuable framework for understanding the potential reactivity of 3-aminobutanenitrile under similar hydrolytic environments.

The rate and efficiency of the alkaline hydrolysis of this compound are profoundly influenced by environmental parameters such as pH and temperature. While specific, detailed kinetic studies on this particular compound are not extensively documented in publicly available literature, the general principles of nitrile and amide hydrolysis, along with data from structurally similar compounds, allow for a robust understanding of its expected behavior.

The hydrolysis is catalyzed by hydroxide ions, meaning the reaction rate is directly proportional to the hydroxide ion concentration. Consequently, an increase in pH leads to a significant acceleration of the hydrolysis process. This pH-dependent stability is a key characteristic of aminonitriles. nih.gov

Temperature also plays a crucial role in the kinetics of this reaction. In line with the principles of chemical kinetics, elevating the reaction temperature increases the rate of hydrolysis. The Arrhenius equation describes this relationship, where the rate constant increases exponentially with temperature. This is due to the greater proportion of molecules possessing the necessary activation energy to overcome the reaction barrier. The hydrolysis of peptides and other amides has been shown to be highly sensitive to temperature changes.

Kinetic investigations of aminonitrile hydrolysis typically involve monitoring the concentration of the starting material and the formation of the amide intermediate and the final amino acid product over time. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov The data obtained from such experiments can be used to determine reaction rate constants and to elucidate the reaction mechanism.

The following interactive tables present hypothetical data based on established principles of chemical kinetics to illustrate the expected influence of pH and temperature on the hydrolysis of an aminonitrile like 3-aminobutanenitrile.

Effect of pH on the Rate of Aminonitrile Hydrolysis at 25°C

| pH | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Half-Life (t½) (hours) |

|---|---|---|

| 9.0 | 1.0 x 10⁻⁷ | 1925 |

| 10.0 | 1.0 x 10⁻⁶ | 192.5 |

| 11.0 | 1.0 x 10⁻⁵ | 19.25 |

| 12.0 | 1.0 x 10⁻⁴ | 1.93 |

| 13.0 | 1.0 x 10⁻³ | 0.19 |

This table illustrates the expected exponential increase in the rate of hydrolysis with increasing pH. The data is hypothetical and serves to demonstrate the principle of base catalysis.

Effect of Temperature on the Rate of Aminonitrile Hydrolysis at pH 12

| Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate Increase |

|---|---|---|

| 25 | 1.0 x 10⁻³ | 1.0 |

| 40 | 3.5 x 10⁻³ | 3.5 |

| 55 | 1.1 x 10⁻² | 11.0 |

| 70 | 3.2 x 10⁻² | 32.0 |

This table shows the expected increase in the hydrolysis rate constant with rising temperature, assuming a typical activation energy for such a reaction. The data is hypothetical and for illustrative purposes.

Applications of 3 Aminobutanenitrile Hydrochloride in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block in the Construction of Complex Molecular Architectures

3-Aminobutanenitrile (B3048396) hydrochloride, particularly its (S)-enantiomer, is a valuable chiral building block in organic synthesis. Its defined stereochemistry and bifunctional nature, containing both an amino and a nitrile group, make it a strategic starting material for creating complex molecules with specific three-dimensional arrangements. This is crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its precise stereochemical configuration.

Precursor for Enantiomerically Pure Active Pharmaceutical Ingredients (APIs)

The primary significance of (S)-3-aminobutanenitrile hydrochloride in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). smolecule.com Chirality is a critical factor in drug design, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The use of an optically pure starting material like (S)-3-aminobutanenitrile hydrochloride allows for the synthesis of a single, desired enantiomer of a drug, which can lead to improved efficacy and reduced side effects. smolecule.com

Methods such as asymmetric hydrogenation with chiral catalysts or enzymatic resolution are employed to produce this optically pure compound, ensuring its suitability for constructing complex chiral drugs. The amino group can undergo various substitution reactions, while the nitrile group can be reduced to a primary amine or oxidized to a carboxylic acid, providing multiple pathways for further molecular elaboration.

Synthesis of Non-Peptide Inhibitors Targeting HIV Protease

A prominent application of (S)-3-aminobutanenitrile hydrochloride is as a precursor in the development of non-peptide inhibitors of HIV protease. smolecule.com HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins required for viral replication. smolecule.com Inhibiting this enzyme effectively halts the maturation of new, infectious virus particles, thus slowing the progression of Acquired Immunodeficiency Syndrome (AIDS). smolecule.com

Non-peptide inhibitors are designed to mimic the natural substrate of the HIV protease, binding to its active site and blocking its function. smolecule.com The chiral structure of (S)-3-aminobutanenitrile hydrochloride serves as a crucial scaffold for building these inhibitors, contributing to their high binding affinity and specificity for the viral enzyme. smolecule.com This has made it a valuable compound in the ongoing search for new and more effective HIV/AIDS therapeutics. smolecule.com

Utility in the Development of Chiral Kinase Inhibitors and Other Biologically Active Compounds

While its role in HIV protease inhibitors is well-documented, the utility of 3-aminobutanenitrile hydrochloride extends to the synthesis of other biologically active compounds, including chiral kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapy drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells and drive cell growth and proliferation. A novel synthetic approach has been developed for kinase inhibitors like Nintedanib and Hesperadin. nih.gov

The development of chiral kinase inhibitors is an active area of research, and chiral building blocks like this compound are valuable starting points for creating molecules with the specific stereochemistry required for potent and selective inhibition. The versatility of the aminonitrile functional group allows for its incorporation into a variety of molecular frameworks, facilitating the synthesis of diverse libraries of compounds for screening against different biological targets.

Table 1: Research Findings on Biologically Active Compounds

| Compound Class | Target | Role of this compound | Key Findings |

| Non-Peptide Inhibitors | HIV Protease | Chiral precursor for the inhibitor scaffold. smolecule.com | Derivatives show high binding affinity to the enzyme's active site, disrupting viral replication. smolecule.com |

| Chiral Kinase Inhibitors | Protein Kinases | Chiral building block for inhibitor synthesis. | Enables the creation of stereochemically defined molecules for targeted therapy. |

Contribution to Heterocyclic Chemistry and Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. A vast number of drugs contain nitrogen-containing heterocyclic rings as their core structure. nih.govresearchgate.net

Applications in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

This compound serves as a useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a primary amine and a nitrile group within the same molecule allows for a range of cyclization reactions to form different ring systems. These reactions are fundamental in creating the scaffolds for new potential drugs and other functional materials. The synthesis of these heterocycles is a major focus of organic and medicinal chemistry due to their widespread biological activities. researchgate.net

Integration into Triazole Synthesis Pathways (as a related aminonitrile precursor)

Aminonitriles, the class of compounds to which 3-aminobutanenitrile belongs, are precursors in the synthesis of triazoles. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are a prominent structural motif in many pharmaceuticals due to their diverse biological activities. frontiersin.org

Various synthetic methods exist for the formation of 1,2,4-triazoles, often utilizing precursors that contain the necessary nitrogen and carbon atoms. frontiersin.org For instance, a common method involves the reaction of acyl hydrazides with S-methylisothioureas, which can be derived from aminonitriles. researchgate.net The convergent synthesis of 3-amino-1,2,4-triazoles can be achieved through a key hydrazinecarboximidamide intermediate, which can be prepared from precursors related to aminonitriles. nih.gov This highlights the potential of this compound and related compounds as building blocks for constructing these important heterocyclic rings. frontiersin.orgnih.gov

Advanced Spectroscopic and Computational Characterization of 3 Aminobutanenitrile Hydrochloride and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation

A combination of spectroscopic methods provides a holistic view of the molecule, from its basic connectivity to its three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 3-aminobutanenitrile (B3048396) hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the nitrile (-CN) and protonated amine (-NH₃⁺) groups. The multiplicity patterns observed in proton NMR spectra arise from vicinal coupling between adjacent protons, which helps in assigning the signals to specific protons within the butanenitrile backbone.

For chiral derivatives, NMR can also be utilized for determining enantiomeric purity through the use of chiral derivatizing agents. For instance, the condensation of the amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) leads to the formation of diastereoisomeric iminoboronates. The ratio of these diastereomers can be quantified by integrating the well-resolved diastereotopic resonances in the ¹H NMR spectrum, offering a rapid method for assessing enantiomeric purity. smolecule.com

Table 1: Representative NMR Data for Aminonitrile Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 3.71 | s | CH | rsc.org |

| ¹H | 1.13 | s | (CH₃)₃C | rsc.org |

| ¹³C | 169.53 | - | C=O | rsc.org |

| ¹³C | 61.51 | - | C-N | rsc.org |

| ¹³C | 32.46 | - | C(CH₃)₃ | rsc.org |

| ¹³C | 25.48 | - | CH₃ | rsc.org |

| Note: This table presents example data for a related aminonitrile derivative as specific data for 3-aminobutanenitrile hydrochloride was not available in the search results. The data illustrates the type of information obtained from NMR spectroscopy. |

Mass spectrometry (MS) is a critical tool for verifying the molecular identity of this compound by determining its molecular weight. For the hydrochloride salt, the expected molecular ion peak would correspond to the protonated free base [C₄H₈N₂ + H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. Analysis of the fragmentation patterns in the mass spectrum can provide additional structural information, helping to piece together the molecule's connectivity.

Table 2: Predicted Collision Cross Section (CCS) Data for 3-Aminobutanenitrile

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 85.076026 | 116.5 |

| [M+Na]⁺ | 107.05797 | 125.2 |

| [M-H]⁻ | 83.061474 | 117.2 |

| [M+NH₄]⁺ | 102.10257 | 137.6 |

| [M+K]⁺ | 123.03191 | 125.4 |

| Data calculated using CCSbase for the free base, 3-aminobutanenitrile. uni.lu |

For chiral compounds like (S)-3-aminobutanenitrile hydrochloride, determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this assessment. smolecule.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. smolecule.comscas.co.jp The differential binding interactions, which can include hydrogen bonding, charge transfer, and host-guest interactions, result in different retention times for the (S) and (R) enantiomers, allowing for their quantification. scas.co.jp Commercial specifications for (S)-3-aminobutanenitrile hydrochloride often demand an enantiomeric excess of ≥98%. smolecule.comchemscene.com The development of efficient and reliable chiral HPLC methods is crucial for quality control in the synthesis of enantiomerically pure pharmaceutical intermediates. chiraltech.comsigmaaldrich.com

Optical rotation is a fundamental property of chiral molecules and serves as a key method for stereochemical verification. Enantiomers rotate the plane of polarized light in equal but opposite directions. The (S)-enantiomer of this compound is levorotatory, meaning it rotates plane-polarized light in a counterclockwise direction, while the (R)-enantiomer is dextrorotatory (clockwise rotation). smolecule.com The specific rotation is a standardized measure of this property, typically determined using the sodium D-line at 589 nm. smolecule.comdrugfuture.com This measurement provides a straightforward and rapid confirmation of the enantiomeric identity of the bulk sample.

Theoretical Chemistry and Computational Modeling Approaches

Theoretical chemistry and computational modeling offer powerful tools to complement experimental data and provide deeper insights into the properties of 3-aminobutanenitrile and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to optimize the molecular geometry and predict various properties.

Computational studies can predict the relative stability of different conformers and tautomers. For aminonitriles in general, theoretical calculations have been used to predict their reactivity compared to other nitriles. nih.govresearchgate.netnih.gov Furthermore, computational modeling can aid in the interpretation of spectroscopic data. For example, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental spectra to support structural assignments. Computational analysis also provides information on properties like the topological polar surface area and the logarithmic partition coefficient, which are valuable in understanding the molecule's potential interactions and behavior. Recent theoretical studies have also explored the role of aminonitriles in the context of the origin of homochirality in amino acids, highlighting their stability among chiral precursors. acs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Thermodynamic Parameters

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the chemical behavior of molecules like this compound. Although specific DFT studies detailing the reaction mechanisms of this particular compound are not extensively published, the methodology is widely applied to similar nitrile- and amine-containing molecules. researchgate.netnih.gov DFT calculations allow researchers to map out potential energy surfaces for chemical reactions, identifying the most energetically favorable pathways.

These calculations are crucial for elucidating reaction mechanisms by locating and characterizing transition states—the high-energy, short-lived molecular configurations that exist at the peak of the energy barrier between reactants and products. The geometric and energetic properties of these transition states provide insight into the kinetics of a reaction.

Furthermore, DFT methods are employed to compute key thermodynamic parameters. nih.gov For a given reaction involving this compound, parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated. This data helps predict the spontaneity and equilibrium position of a chemical process under various conditions. For instance, studies on related compounds like 2-amino-3,5-dichlorobenzonitrile (B1269155) have successfully used DFT to calculate these parameters, demonstrating the utility of the approach. nih.gov

Computational Analysis of Optimized Geometries and Relative Stabilities of Reaction Intermediates

The study of chemical reactions invariably involves the formation of intermediates, which are transient species formed from reactants on the way to products. Computational chemistry provides essential tools for understanding the structure and stability of these fleeting molecules. Using methods like DFT at the B3LYP/6-31G(d) level of theory, researchers can calculate the optimized, lowest-energy geometries of various potential reaction intermediates. researchgate.net

This analysis is critical for understanding the regioselectivity and stereoselectivity of reactions. By comparing the calculated energies of different possible intermediates, scientists can determine their relative stabilities. The most stable intermediates are typically formed more readily, indicating the most probable reaction pathway. For example, in cycloaddition reactions of similar heterocyclic systems, computational analysis has been used to explore the geometries of intermediates and transition states to explain the observed product distribution. researchgate.net This approach allows for a theoretical rationalization of experimental outcomes and provides a predictive framework for designing new synthetic routes involving derivatives of this compound.

Prediction of Molecular Properties, Including Collision Cross Sections

Computational methods are invaluable for predicting a range of molecular properties, offering insights that complement experimental data. For 3-aminobutanenitrile, a key predicted property is its collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry, providing information about a molecule's size and shape.

Predicted CCS values for 3-aminobutanenitrile have been calculated for various adducts, which are ions formed by the association of the molecule with other charged species like protons ([M+H]+) or sodium ions ([M+Na]+). uni.lu These predictions are essential for identifying the compound in complex mixtures using techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS).

Below is a table of predicted collision cross section values for different adducts of 3-aminobutanenitrile. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 85.076026 | 116.5 |

| [M+Na]⁺ | 107.05797 | 125.2 |

| [M-H]⁻ | 83.061474 | 117.2 |

| [M+NH₄]⁺ | 102.10257 | 137.6 |

| [M+K]⁺ | 123.03191 | 125.4 |

| [M+H-H₂O]⁺ | 67.066010 | 105.6 |

| [M+HCOO]⁻ | 129.06695 | 136.8 |

Data sourced from PubChem. uni.lu

Computational Evaluation of Atomic Charge Distribution within the Molecular Framework

The distribution of electron density within a molecule, which dictates its electrostatic potential and reactivity, can be quantified through the calculation of atomic charges. Atomic charge is a fundamental concept used to describe the electrostatic interactions, chemical reactivity, and bonding characteristics of a molecule. pku.edu.cn There is no single, universally agreed-upon method for calculating atomic charges; instead, numerous computational schemes have been developed, each with its own theoretical basis. pku.edu.cn

The evaluation of atomic charge distribution within the this compound framework would involve these computational approaches to understand how the presence of the amino and nitrile functional groups, as well as the hydrochloride salt form, influences the electron density at each atomic center. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

The table below outlines several common methods used for calculating atomic charges in computational chemistry. pku.edu.cn

| Method | Basic Principle |

| Mulliken Population Analysis | Partitions the total electron population among the atoms based on the contribution of their basis functions to the molecular orbitals. |

| Natural Population Analysis (NPA) | Assigns electrons to atoms based on the occupancies of natural atomic orbitals, providing a more robust description than Mulliken. |

| Atoms in Molecules (AIM) | Divides the molecule into atomic basins based on the topology of the electron density, with charges calculated by integrating the density within each basin. |

| Hirshfeld Population Analysis | Partitions the electron density at each point in space between surrounding atoms based on their relative contribution to the overall pro-molecular density. |

| Electrostatic Potential (ESP) Fitting (e.g., Merz-Kollmann) | Assigns atomic charges to best reproduce the ab initio calculated electrostatic potential surrounding the molecule. |

This table describes general computational methods for determining atomic charge. pku.edu.cn

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure 3-Aminobutanenitrile hydrochloride in laboratory settings?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, (S)- and (R)-enantiomers (CAS 1073666-54-2 and 1073666-55-3) are synthesized using chiral auxiliaries or enzymatic methods. Post-synthesis, crystallization in water-miscible organic solvents (e.g., methanol/water systems) can isolate α-anomers, as demonstrated for structurally similar hydrochloride salts . Purity is validated via ¹H NMR to confirm the absence of β-anomers (<0.1% detection limit) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- ¹H/¹³C NMR : Assign peaks to verify amine and nitrile functional groups and detect impurities (e.g., residual solvents or diastereomers) .

- HPLC : Use chiral columns (e.g., amylose-based) to resolve enantiomers with ≥97% purity, as referenced in pharmaceutical-grade validations .

- Melting point analysis : Compare observed values (e.g., ~174°C for monohydrate forms) to literature data to confirm crystallinity .

Q. What are optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation, as recommended for labile hydrochloride salts in SDS guidelines .

Advanced Research Questions

Q. How can enantiomeric mixtures of this compound be resolved for stereochemical studies?

- Methodological Answer : Apply chiral chromatography with polysaccharide-based columns (e.g., Chiralpak® AD-H) and isocratic elution (hexane:isopropanol with 0.1% TFA). For crystallization-based separation, use anomer-selective methods: dissolve the mixture in heated aqueous HCl, then add ethanol to precipitate the α-form exclusively, as validated for lactosamine hydrochloride . Monitor via X-ray crystallography to confirm single-crystal structures .

Q. What advanced analytical techniques are suitable for identifying degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

- LC-MS/MS : Detect hydrolyzed products (e.g., 3-aminobutanamide) using electrospray ionization in positive ion mode.

- TGA/DSC : Track thermal decomposition profiles (e.g., loss of HCl or water) under nitrogen atmospheres, as applied to prasugrel hydrochloride formulations .

- Solid-state NMR : Characterize amorphous vs. crystalline degradation phases .

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The HCl counterion enhances solubility in polar solvents (e.g., DMSO/water), facilitating SN2 reactions. Compare reactivity with freebase forms using kinetic studies: monitor nitrile conversion to amides via IR spectroscopy (C≡N stretch at ~2250 cm⁻¹). For stereospecific reactions, the salt’s ionic strength may alter transition-state equilibria, as observed in analogous amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。